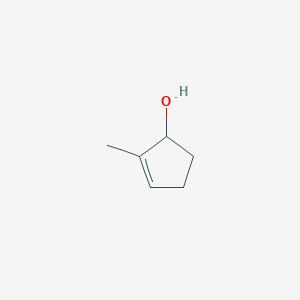

2-Methylcyclopent-2-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O |

|---|---|

Molecular Weight |

98.14 g/mol |

IUPAC Name |

2-methylcyclopent-2-en-1-ol |

InChI |

InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h3,6-7H,2,4H2,1H3 |

InChI Key |

TXPJSTNMZHBTRF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCCC1O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Methylcyclopent 2 En 1 Ol

Enantioselective and Stereoselective Synthesis

The creation of the chiral center at the hydroxyl-bearing carbon in 2-methylcyclopent-2-en-1-ol with high enantiopurity necessitates the use of asymmetric synthesis techniques. These methods can be broadly categorized into catalyst-mediated transformations, enzymatic resolutions, and substrate-controlled diastereoselective reactions.

Chiral Catalyst-Mediated Asymmetric Transformations

The direct asymmetric synthesis of this compound can be envisioned through the use of chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral precursor. While direct catalytic asymmetric synthesis of this specific molecule is not extensively documented, related transformations provide a conceptual framework. For instance, chiral phosphine-rhodium complexes are highly effective for the asymmetric hydrogenation of specifically substituted alkenes, suggesting their potential in the asymmetric reduction of a precursor like 2-methylcyclopent-2-en-1-one. rsc.org The choice of a suitable chiral ligand, such as those from the BINAP or Josiphos families, would be crucial in achieving high enantioselectivity.

Furthermore, P-chiral phosphine (B1218219) ligands, which possess chirality at the phosphorus atom, have demonstrated exceptional performance in a variety of transition-metal-catalyzed asymmetric reactions. nih.gov These ligands can create a highly specific chiral environment around the metal center, enabling precise control over the stereochemical outcome of the reaction. The application of such catalyst systems to the asymmetric reduction of 2-methylcyclopent-2-en-1-one or the asymmetric hydrosilylation followed by hydrolysis could provide a direct route to enantiomerically enriched this compound.

Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution Approaches

Enzymatic kinetic resolution (EKR) is a powerful and widely employed technique for the separation of racemates. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of enantiopure this compound, the kinetic resolution of its racemic form is a highly viable strategy.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used for the resolution of cyclic and acyclic secondary alcohols through enantioselective acylation. nih.govmdpi.com In a typical procedure, racemic this compound would be treated with an acyl donor, such as vinyl acetate, in the presence of the lipase. The enzyme would selectively acylate one enantiomer (e.g., the (R)-enantiomer) to form the corresponding ester, leaving the unreacted (S)-enantiomer of the alcohol in high enantiomeric excess. The resulting mixture of the ester and the unreacted alcohol can then be separated by standard chromatographic techniques. The high enantioselectivity (E-value) often observed in these resolutions makes it possible to obtain both enantiomers in high optical purity. nih.gov

| Enzyme | Acyl Donor | Solvent | Outcome |

| Lipase PS (Pseudomonas cepacia) | Vinyl Acetate | Diethyl ether | High enantioselectivity (E > 200) for various cycloalkanols. |

| Novozym 435 (Candida antarctica B) | Vinyl Acetate | Diisopropyl ether | High enantioselectivity (E > 200) for various cycloalkanols. |

Diastereoselective Conjugate Additions and Enolate Chemistry

An alternative approach to enantiomerically pure this compound involves the diastereoselective functionalization of a chiral precursor. A common strategy is the asymmetric conjugate addition of a methyl group to cyclopentenone, followed by a diastereoselective reduction of the resulting ketone. The initial conjugate addition can be mediated by a chiral copper catalyst complexed with a chiral ligand, such as a phosphoramidite. rug.nllibretexts.org This step establishes the stereocenter at the 3-position of the cyclopentanone (B42830) ring.

The subsequent reduction of the carbonyl group in the resulting (R)- or (S)-3-methylcyclopentanone must then be performed diastereoselectively to control the stereochemistry of the newly formed hydroxyl group relative to the existing methyl group. The use of sterically demanding reducing agents, such as L-Selectride® or K-Selectride®, often provides high diastereoselectivity, favoring the formation of the trans or cis isomer depending on the direction of hydride attack, which is dictated by the stereochemistry of the methyl group.

| Precursor | Reagent | Catalyst/Auxiliary | Intermediate | Reducing Agent | Product Diastereoselectivity |

| Cyclopentenone | Me₂Zn | Cu(OTf)₂ / Chiral Ligand | Chiral 3-methylcyclopentanone | L-Selectride® | High trans or cis selectivity |

Enolate chemistry can also be employed through the use of chiral auxiliaries. wikipedia.orgresearchgate.net An achiral cyclopentenone can be derivatized with a chiral auxiliary to form a chiral enolate precursor. Subsequent methylation of this enolate would proceed diastereoselectively, directed by the chiral auxiliary. Removal of the auxiliary and reduction of the ketone would then yield the chiral alcohol.

Asymmetric Construction of the Cyclopentene (B43876) Framework

More sophisticated strategies involve the asymmetric construction of the cyclopentene ring itself, thereby establishing the desired stereochemistry from the outset. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful method for the synthesis of cyclopentenones. nih.gov By employing a chiral catalyst, this reaction can be rendered enantioselective, providing a direct route to chiral cyclopentenone precursors of this compound. illinois.edubeilstein-institut.dersc.org

Another powerful tool for the asymmetric synthesis of cyclopentenones is the Nazarov cyclization, which involves the 4π-electrocyclization of a divinyl ketone. thermofisher.comwikipedia.orgorganic-chemistry.org The use of chiral Lewis acids or chiral Brønsted acids as catalysts can induce enantioselectivity in this process, leading to the formation of enantiomerically enriched cyclopentenones that can be subsequently reduced to the target alcohol. researchgate.netnih.gov

Regioselective Synthesis and Functionalization Pathways

Achieving the specific regioisomer this compound, with the double bond between C2 and C3 and the hydroxyl group at C1, requires precise control over the reaction pathways.

Control over Double Bond and Hydroxyl Group Positioning

The regioselective placement of the hydroxyl group and the double bond can be achieved through several strategic approaches. One such method is the hydroboration-oxidation of a suitable diene precursor, such as 1-methylcyclopentadiene. The hydroboration step is known to be regioselective, with the boron atom preferentially adding to the less substituted carbon of the double bond. libretexts.orgkhanacademy.orgyoutube.com Subsequent oxidation replaces the boron atom with a hydroxyl group, leading to the anti-Markovnikov product. By carefully choosing the diene and the hydroboration reagent, it is possible to direct the formation of the desired allylic alcohol.

Another powerful strategy for installing the hydroxyl group with specific stereochemistry and regiochemistry is the Sharpless asymmetric epoxidation. dalalinstitute.comwikipedia.orgorganic-chemistry.orgchem-station.comscribd.com This reaction allows for the highly enantioselective epoxidation of allylic alcohols. A potential synthetic route could involve starting with a precursor like 2-methylenecyclopentanol. Epoxidation of the double bond would be directed by the existing hydroxyl group. Subsequent regioselective opening of the epoxide would then yield a diol, which could be further manipulated to generate the target this compound. The stereochemistry of the final product would be dictated by the chiral catalyst used in the epoxidation step and the regioselectivity of the epoxide opening.

| Precursor | Reaction | Reagents | Key Intermediate | Subsequent Steps |

| 1-Methylcyclopentadiene | Hydroboration-Oxidation | 9-BBN, then H₂O₂, NaOH | Allylic borane | Oxidation to alcohol |

| 2-Methylenecyclopentanol | Sharpless Epoxidation | Ti(OiPr)₄, DET, t-BuOOH | Chiral epoxy alcohol | Regioselective epoxide opening |

By employing these advanced synthetic methodologies, chemists can achieve remarkable control over both the stereochemistry and regiochemistry in the synthesis of this compound, enabling access to this valuable chiral building block in high purity for its application in the synthesis of more complex molecules.

Tandem Reaction Sequences for Expedited Synthesis

For instance, a tandem Michael addition/radical cyclization/oxygenation strategy has been developed for the synthesis of densely functionalized cyclopentane (B165970) derivatives. nih.gov This approach involves the coupling of ester enolates with α,β-unsaturated dicarbonyl compounds, followed by a radical cyclization and subsequent oxygenation, forming multiple C-C and C-O bonds in a single sequence. nih.gov Adapting such a strategy to precursors of this compound could offer an expedited route to the target molecule.

Another relevant approach involves multicomponent reactions of 1,2-allenic ketones with compounds like 4-chloroacetoacetate and malononitrile. These reactions proceed through a cascade of nucleophilic substitution, Michael addition, and intramolecular aldol-type reactions to furnish diversely functionalized cyclopentene derivatives under mild, metal-free conditions. rsc.org The application of this methodology to appropriately substituted starting materials could provide a rapid entry to the this compound scaffold.

Novel Catalytic Strategies in this compound Synthesis

The development of novel catalytic systems is at the forefront of modern organic synthesis, enabling highly selective and efficient transformations. Both transition metal catalysis and the burgeoning fields of organocatalysis and biocatalysis offer powerful tools for the synthesis of chiral molecules like this compound.

Transition metal catalysts are renowned for their ability to facilitate a wide array of chemical transformations with high selectivity and efficiency. rsc.orgnih.gov The synthesis of allylic alcohols from α,β-unsaturated carbonyl compounds is a prime example of their utility. While the direct synthesis of this compound via these methods is a specialized area of research, general principles of transition metal catalysis are highly applicable.

Ruthenium and rhodium complexes, for example, have been employed in the 1,2-addition of arylboronic acids to α,β-unsaturated aldehydes to furnish chiral allylic alcohols. organic-chemistry.org A notable feature of this methodology is the ability to switch between the synthesis of ketones and chiral allylic alcohols by simply changing the transition metal catalyst. organic-chemistry.org

The isomerization of allylic alcohols to carbonyl compounds is another transition metal-catalyzed process that can be run in reverse or in tandem with other reactions. rsc.org These catalysts can also activate allylic alcohols to undergo nucleophilic substitution, providing a pathway to further functionalize the molecule. rsc.org The application of such catalytic systems to precursors of this compound holds considerable promise for developing efficient and selective synthetic routes.

Table 1: Examples of Transition Metal-Catalyzed Reactions for Allylic Alcohol Synthesis This table presents examples of reactions on substrates similar to the precursors of this compound, illustrating the potential of these methods.

| Catalyst System | Substrate Type | Reaction Type | Product Type | Yield (%) | Enantiomeric Excess (%) |

| Ru/Monophosphorus | α,β-Unsaturated Aldehyde | 1,2-Addition of Arylboronic Acid | Chiral Allylic Alcohol | High | High |

| Rhodium/Ligand | α,β-Unsaturated Aldehyde | 1,2-Addition of Arylboronic Acid | Ketone | High | N/A |

| Iridium Complex | Aryl N-Heteroaryl Ketone | Transfer Hydrogenation | Chiral Alcohol | 64 | 85 |

Organocatalysis and Biocatalysis Applications

Organocatalysis , the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral cyclopentenol (B8032323) derivatives, organocatalysis offers methodologies that avoid the use of potentially toxic and expensive metals. A significant application in this context is the asymmetric reduction of α,β-unsaturated ketones. For instance, the organocatalytic transfer hydrogenation of cyclic enones, such as 3-phenyl-2-cyclopentenone, has been achieved with high efficiency and enantioselectivity using imidazolidinone catalysts. princeton.edu This biomimetic approach utilizes a Hantzsch ester as a mild hydride source. princeton.edu

Biocatalysis , on the other hand, employs enzymes to perform chemical transformations with exceptional selectivity under mild conditions. researchgate.net The reduction of prochiral ketones to chiral alcohols is a well-established application of biocatalysis, with ketoreductases (KREDs) being particularly effective. researchgate.netnih.govresearchgate.net These enzymes, often used in whole-cell systems to ensure cofactor regeneration, can achieve very high conversions and enantiomeric excesses. researchgate.net The application of a suitable ketoreductase to 2-methylcyclopent-2-en-1-one would be a direct and environmentally benign route to enantiomerically pure this compound.

Furthermore, oxygenating biocatalysts, such as cytochrome P450 monooxygenases, can perform selective hydroxylation of C-H bonds. rsc.orgnih.govresearchgate.net While direct hydroxylation to form this compound is challenging, these enzymes have been shown to hydroxylate cyclic substrates with high regioselectivity. rsc.orgnih.govresearchgate.net

Table 2: Organocatalytic and Biocatalytic Reduction of Cyclic Ketones This table showcases the potential of organo- and biocatalysis for the synthesis of chiral cyclic alcohols through the reduction of related ketone precursors.

| Catalyst Type | Catalyst Example | Substrate Example | Reaction Type | Yield (%) | Enantiomeric Excess (%) |

| Organocatalyst | Imidazolidinone | 3-Phenyl-2-cyclopentenone | Transfer Hydrogenation | 96 | 74 |

| Biocatalyst (KRED) | Sporidiobolus salmonicolor KRED | Prochiral Ketone (Ipatasertib precursor) | Asymmetric Reduction | >98 | 99.7 (d.r.) |

Advanced Reductive and Oxidative Methods

The synthesis of this compound can also be approached through advanced reductive and oxidative transformations of suitable precursors. These methods often focus on achieving high chemoselectivity and stereoselectivity.

The most direct route to this compound is the chemoselective 1,2-reduction of the corresponding α,β-unsaturated ketone, 2-methylcyclopent-2-en-1-one. This transformation requires a reagent that selectively reduces the carbonyl group without affecting the carbon-carbon double bond.

A variety of reducing agents can be employed for this purpose. The choice of reagent is crucial for achieving the desired chemoselectivity. While powerful reducing agents like lithium aluminum hydride may lead to over-reduction or a mixture of products, milder and more selective reagents are preferred.

The asymmetric reduction of 2-pyridine ketones using transition-metal catalysts has been extensively studied and provides a good model for the selective reduction of similar substrates. d-nb.info Catalytic systems based on iron, manganese, ruthenium, copper, rhodium, and iridium have been developed for hydrogenation, transfer hydrogenation, and hydrosilylation reactions, often with high enantioselectivity. d-nb.info

Oxidative methods can also be employed to introduce the hydroxyl group at the desired position. A controlled hydroxylation of a 2-methylcyclopentene precursor could potentially yield the target molecule. Biocatalytic hydroxylation, as mentioned earlier, offers a promising approach for this transformation due to the high selectivity of enzymes. rsc.orgnih.govresearchgate.net

Alternatively, an epoxidation-reduction sequence can be envisioned. The epoxidation of 2-methylcyclopent-2-en-1-one would yield an epoxy ketone. Subsequent regioselective reduction of the epoxide and the ketone could lead to the desired diol, which could then be further manipulated to give this compound. Diastereoselective epoxidation of cyclic systems can be achieved using various reagents, and the stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions. researcher.lifenih.gov The ring-opening of the resulting epoxide is a versatile transformation that can introduce a variety of functional groups in a stereospecific manner. encyclopedia.pub

Table 3: Examples of Epoxidation Reactions on Cyclic Substrates This table provides examples of diastereoselective epoxidation, a key step in a potential oxidative route to this compound.

| Reagent/Catalyst | Substrate Type | Key Feature | Diastereomeric Ratio |

| mCPBA | Alkenyl Cyclopropyl Carbinol | Non-diastereoselective | 2:1 |

| Vanadium Catalyst | Alkenyl Cyclopropyl Carbinol | Directed Diastereoselective | Single Diastereomer |

Rearrangement-Based Synthetic Routes

Rearrangement reactions provide powerful and elegant pathways for the construction of complex molecular architectures from simpler starting materials. In the context of this compound synthesis, these routes are particularly valuable for establishing the five-membered ring with desired functionalization and stereochemistry.

The Piancatelli rearrangement is a classic acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopent-2-enones. wikipedia.orgmdpi.com Discovered in 1976 by Giovanni Piancatelli and his colleagues, this reaction has become a staple in organic synthesis for creating the 4-hydroxycyclopentenone core structure. wikipedia.orgresearchgate.net The reaction is initiated by the protonation of the carbinol, followed by dehydration to form a key pentadienylic carbocation intermediate. mdpi.comnih.gov This intermediate then undergoes a 4π-conrotatory electrocyclization, a process analogous to the Nazarov cyclization, to form the cyclopentenone ring. mdpi.comorgsyn.org

A significant feature of the classical Piancatelli rearrangement is its inherent high diastereoselectivity, typically yielding the trans isomer exclusively. mdpi.comnih.gov This stereochemical outcome is dictated by the conformation of the pentadienylic cation intermediate during the electrocyclization step. mdpi.com

Modern advancements have led to several modified variants of this reaction, expanding its scope and utility. Key developments include:

Catalyst Innovation : While strong Brønsted acids were initially used, the discovery that Lewis acids could catalyze the rearrangement, sometimes requiring equimolar ratios, was a significant step. researchgate.net More recently, catalytic versions using various Lewis and Brønsted acids have been developed, enhancing the reaction's efficiency and applicability in complex molecule synthesis. organicreactions.org Chiral Brønsted acids have also been employed to achieve enantioselective Piancatelli reactions. organicreactions.org

Aza-Piancatelli Rearrangement : A notable variant is the aza-Piancatelli rearrangement, which utilizes nitrogen-based nucleophiles instead of water. This modification leads to the direct synthesis of 4-aminocyclopentenone derivatives, which are valuable building blocks for nitrogen-containing biologically active molecules. nih.govorgsyn.org This variant has been shown to proceed with high diastereoselectivity, often catalyzed by substances like phosphomolybdic acid or dysprosium triflate. nih.govorgsyn.org

Substrate Scope : The reactivity of the starting 2-furylcarbinol is influenced by its substituents. For instance, more reactive substrates like 5-methyl-2-furylcarbinols necessitate milder reaction conditions to prevent the formation of side products. wikipedia.orgresearchgate.net Conversely, alkyl groups on the hydroxy-bearing carbon can stabilize the starting material, leading to longer reaction times. wikipedia.org

The stereochemical control in these rearrangements is a direct consequence of the reaction mechanism. The 4π-electrocyclization follows specific orbital symmetry rules, leading to a predictable stereochemical outcome. The high trans selectivity observed is a result of the thermodynamic preference for a specific conformation of the cationic intermediate before ring closure. nih.gov

| Variant | Catalyst/Reagent | Key Feature | Typical Stereochemical Outcome |

|---|---|---|---|

| Classical Piancatelli | Strong Brønsted Acids (e.g., formic, p-toluenesulfonic acid) | Synthesis of 4-hydroxycyclopent-2-enones from 2-furylcarbinols. mdpi.com | High trans diastereoselectivity. mdpi.comnih.gov |

| Lewis Acid Catalyzed | Lewis Acids (e.g., ZnCl2) | Can drive the reaction to completion, sometimes requiring equimolar amounts. researchgate.net | Maintains high trans selectivity. |

| Aza-Piancatelli | Dysprosium(III) trifluoromethanesulfonate, Phosphomolybdic acid | Direct synthesis of 4-aminocyclopentenones using amine nucleophiles. nih.govorgsyn.org | High trans diastereoselectivity. nih.gov |

| Enantioselective Piancatelli | Chiral Brønsted Acids | Provides access to enantiomerically enriched cyclopentenone products. organicreactions.org | Varies with catalyst and substrate. |

Carbocationic rearrangements are fundamental transformations in organic chemistry that can be harnessed to construct carbocyclic skeletons, including the cyclopentane ring. These rearrangements are driven by the thermodynamic imperative to form a more stable carbocation from a less stable one. chemistrysteps.com This principle is often applied in ring expansion and contraction reactions.

A common strategy for forming a five-membered ring is the ring expansion of a four-membered ring precursor. chemistrysteps.com For example, the solvolysis of a cyclobutylmethyl halide can lead to a cyclopentyl product. The reaction proceeds through an initial, less stable primary or secondary carbocation adjacent to the ring. A 1,2-alkyl shift, where a C-C bond of the cyclobutane (B1203170) migrates, relieves the inherent ring strain of the four-membered ring and simultaneously forms a more stable secondary or tertiary carbocation on a five-membered ring. chemistrysteps.com This process is driven by both the relief of ring strain and the increased stability of the resulting carbocation. chemistrysteps.com

Such rearrangements are characteristic of reactions involving carbocation intermediates, such as SN1 and E1 reactions, as well as the addition of electrophiles to alkenes. youtube.com In the synthesis of natural products containing functionalized cyclopentane units, these carbocation-mediated skeletal rearrangements are a powerful tool for building the core structure. oregonstate.edu

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and related compounds can be made more sustainable by incorporating these principles.

A key strategy is the utilization of renewable feedstocks. Furfural (B47365), the precursor to the 2-furylcarbinols used in the Piancatelli rearrangement, is a platform chemical that can be produced on an industrial scale from lignocellulosic biomass, such as agricultural waste products like corncobs and oat hulls. orgsyn.orgresearchgate.net This provides a sustainable, non-petrochemical route to the core starting materials for cyclopentenone synthesis. orgsyn.orgrsc.org

Further green approaches focus on the reaction conditions and reagents:

Catalysis over Stoichiometric Reagents : Employing catalytic methods, as seen in modern Piancatelli rearrangements, improves atom economy and reduces waste compared to using stoichiometric reagents. mdpi.com Recyclable catalysts are particularly desirable.

Green Solvents : Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents can significantly reduce the environmental impact of a synthesis. nih.gov Solvents derived from renewable sources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), or those with favorable safety and environmental profiles, like cyclopentyl methyl ether (CPME), are preferred alternatives. nih.gov Water can also serve as a green medium for certain reactions, such as the conversion of furfural to cyclopentanone. rsc.org

Energy Efficiency : Methodologies like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. mdpi.com

The integration of biomass-derived starting materials with efficient, catalytic, and waste-minimizing reaction protocols represents a powerful application of green chemistry principles to the synthesis of valuable cyclopentane derivatives.

| Green Chemistry Principle | Application in Synthesis | Example/Benefit |

|---|---|---|

| Use of Renewable Feedstocks | Starting from biomass-derived platform molecules. | Using furfural from agricultural waste as a precursor for the Piancatelli rearrangement. orgsyn.orgrsc.org |

| Catalysis | Replacing stoichiometric reagents with catalytic amounts of acids or metals. | Catalytic versions of the Piancatelli reaction improve atom economy. organicreactions.orgmdpi.com |

| Benign Solvents | Switching from hazardous VOCs to safer, renewable alternatives. | Use of 2-MeTHF, CPME, or water as reaction media. rsc.orgnih.gov |

| Atom Economy | Designing reactions where the maximum proportion of starting materials is incorporated into the final product. | Rearrangement reactions like the Piancatelli are inherently atom-economical. |

| Energy Efficiency | Employing methods that reduce energy consumption. | Microwave-assisted organic synthesis can shorten reaction times significantly. mdpi.com |

| Waste Prevention | Developing one-pot or tandem reactions to minimize purification steps. | Tandem hydrolysis and aldol (B89426) condensation to form cyclopentenones from biomass derivatives. rsc.org |

Mechanistic Investigations and Reaction Chemistry of 2 Methylcyclopent 2 En 1 Ol

Elucidation of Fundamental Reaction Pathways and Transition States

The reactivity of 2-Methylcyclopent-2-en-1-ol is characterized by pathways involving nucleophilic and electrophilic interactions, as well as concerted pericyclic reactions.

While this compound is an allylic alcohol, its oxidized counterpart, 2-methylcyclopent-2-en-1-one, is an α,β-unsaturated ketone (enone) and serves as an excellent model for understanding relevant nucleophilic addition mechanisms. Conjugation of the double bond with the carbonyl group creates two electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the double bond (C3). This duality allows for two primary modes of nucleophilic attack: 1,2-addition and 1,4-conjugate addition. nih.gov

1,2-Addition: The nucleophile directly attacks the electrophilic carbonyl carbon. The π-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. Subsequent protonation yields an allylic alcohol. This pathway is typically irreversible and kinetically controlled, favored by "hard" nucleophiles like Grignard reagents and organolithium compounds. nih.govopenstax.org

1,4-Conjugate Addition (Michael Addition): The nucleophile attacks the β-carbon, which bears a partial positive charge due to resonance. This attack pushes the π-electrons of the C=C bond to form a new bond between the α-carbon and the carbonyl carbon, while the C=O π-electrons move to the oxygen, forming an enolate intermediate. This enolate is a key resonance-stabilized transition state. Tautomerization of the enolate, typically upon acidic workup, regenerates the carbonyl group, resulting in a ketone substituted at the β-position. This pathway is often reversible and under thermodynamic control, favored by "soft" nucleophiles such as cuprates (Gilman reagents), enamines, and thiolates. openstax.orgnih.gov

The competition between these two pathways is dictated by the nature of the nucleophile and the reaction conditions.

Table 1: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Ketones

| Nucleophile Type | Predominant Pathway | Rationale | Example Nucleophiles |

|---|---|---|---|

| Hard Nucleophiles | 1,2-Addition (Kinetic) | Faster reaction at the more polarized carbonyl carbon. nih.gov | Grignard Reagents (RMgX), Organolithiums (RLi), LiAlH₄ |

As an unsaturated alcohol, this compound can undergo electrophilic reactions at both the double bond and the hydroxyl group.

Reactions at the C=C Double Bond: The double bond can be attacked by electrophiles (E⁺). This addition typically proceeds via the formation of a carbocation intermediate. In the case of this compound, the initial attack would likely form a tertiary carbocation, which is stabilized by the adjacent methyl group. The subsequent attack by a nucleophile (Nu⁻) would complete the addition.

Reactions of the Hydroxyl Group: The oxygen atom of the hydroxyl group has lone pairs of electrons, making it nucleophilic and basic. In the presence of acid, the hydroxyl group can be protonated to form a good leaving group (H₂O). This can lead to substitution (Sₙ1-type) or elimination (E1-type) reactions, facilitated by the formation of a resonance-stabilized allylic carbocation.

It is critical to note that the term "aromatic substitutions" does not apply to this compound or its simple derivatives, as they are aliphatic, non-aromatic compounds.

The cyclopentene (B43876) ring system is a suitable scaffold for various pericyclic reactions, which are concerted processes that proceed through a cyclic transition state. libretexts.org

Cycloaddition Reactions: These reactions involve the combination of two π-electron systems to form a ring. organic-chemistry.org A key example is the Diels-Alder reaction, a [4+2] cycloaddition. While this compound itself is a dienophile, its precursor, methylcyclopentadiene, is a diene that readily undergoes Diels-Alder reactions. The presence of the methyl group on the cyclopentadiene (B3395910) ring does not significantly decrease its reactivity. nih.gov Lewis acids can be used to accelerate these reactions. organic-chemistry.org

Electrocyclic Reactions: These are intramolecular reactions that involve the formation or breaking of a ring. youtube.com A conjugated π-system can cyclize to form a ring by converting a π-bond into a σ-bond. libretexts.org The stereochemistry of these reactions is highly specific and predictable by the Woodward-Hoffmann rules, depending on the number of π-electrons and whether the reaction is induced by heat or light. libretexts.org

Sigmatropic Rearrangements: These are intramolecular rearrangements where a σ-bond migrates across a π-system. researchgate.net A common example in related systems is the youtube.comlibretexts.org-suprafacial hydrogen shift in 5-methyl-1,3-cyclopentadiene, which rapidly rearranges at room temperature to create a mixture of isomers. mdpi.com Another relevant transformation is the vinylcyclopropane-cyclopentene rearrangement, a ring expansion that can proceed through either a diradical or a concerted pericyclic mechanism. youtube.com

Stereochemical Outcomes and Control in Transformations

Controlling the stereochemistry of reactions involving this compound is essential for synthesizing specific stereoisomers.

The chiral nature of this compound and the geometry of its ring influence the stereochemical outcome of its reactions.

Diastereoselectivity: In molecules that already contain a stereocenter, such as this compound, reactions can favor the formation of one diastereomer over another. For example, in the epoxidation of the double bond, the existing hydroxyl group can direct the epoxidizing agent (like m-CPBA) to the syn face of the ring through hydrogen bonding, leading to a diastereoselective synthesis of the corresponding epoxide. Metal-mediated epoxidations can further enhance this selectivity. organic-chemistry.org

Enantioselectivity: Creating a specific enantiomer from an achiral starting material requires the use of a chiral catalyst or reagent. Asymmetric catalysis has been successfully applied to synthesize chiral cyclopentene and cyclopentanone (B42830) structures. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the enantioselective synthesis of α,α-disubstituted cyclopentenes from achiral precursors. youtube.comyoutube.com Similarly, organocatalytic double Michael additions can form cyclopentanone rings with multiple stereocenters with high enantioselectivity. libretexts.org

Table 2: Examples of Asymmetric Catalysis in Cyclopentene/Cyclopentanone Synthesis

| Reaction Type | Catalyst System | Outcome |

|---|---|---|

| Intramolecular Aldol (B89426) Reaction | Chiral N-Heterocyclic Carbene (NHC) | Enantioselective synthesis of α,α-disubstituted cyclopentenes. youtube.com |

| Cascade Double Michael Addition | O-TMS-protected diphenylprolinol | Formation of polysubstituted cyclopentanones with four contiguous stereocenters. libretexts.org |

When a reaction can lead to two or more different products, the product distribution can often be controlled by the reaction conditions, such as temperature and time. This is known as kinetic versus thermodynamic control. nih.gov

Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that is formed fastest (i.e., via the transition state with the lowest activation energy). This product is called the kinetic product. The reaction is effectively irreversible under these conditions.

Thermodynamic Control: At higher temperatures, with longer reaction times, the system has enough energy to overcome the activation barriers for both forward and reverse reactions, establishing an equilibrium. nih.gov The major product will be the most stable one (the one with the lowest Gibbs free energy), known as the thermodynamic product. mdpi.com

This principle is highly relevant to the reactions of the 2-methylcyclopentene system. For example, in the deprotonation of an unsymmetrical ketone like 2-methylcyclopentanone, using a bulky, strong base (like LDA) at low temperatures (-78 °C) favors the formation of the less substituted (kinetic) enolate. researchgate.net Conversely, using a smaller, strong base (like KH) at room temperature allows for equilibrium to be established, favoring the more substituted and more stable (thermodynamic) enolate. researchgate.net This control over enolate formation directly impacts the structure of the product in subsequent alkylation reactions. Similarly, in Diels-Alder reactions, the ratio of endo to exo products can be temperature-dependent, with the less stable endo product often being the kinetic product favored at lower temperatures.

Catalytic Reaction Mechanisms

The reactivity of this compound is profoundly influenced by the choice of catalyst, with different metals and ligand systems unlocking diverse and selective chemical transformations. Understanding the underlying mechanisms is crucial for the rational design of synthetic routes and the optimization of reaction conditions.

Role of Ligands and Metal Centers in Controlling Selectivity and Rate

In transition metal catalysis, the ligand sphere around the metal center plays a critical role in dictating the outcome of a reaction. The steric and electronic properties of ligands can influence substrate binding, the rate of key elementary steps such as oxidative addition and reductive elimination, and the stereoselectivity of the transformation. For instance, in palladium-catalyzed allylic alkylation reactions, the choice of phosphine (B1218219) ligands can significantly impact the regioselectivity and enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate that can be formed from a derivative of this compound.

The nature of the metal center itself is a fundamental determinant of catalytic activity and selectivity. Different metals exhibit distinct preferences for coordination numbers, oxidation states, and reaction pathways. For example, rhodium catalysts are particularly effective in promoting cycloisomerization reactions of enynes, a transformation that can be initiated from derivatives of this compound. The ability of rhodium(I) to coordinate with both the alkene and alkyne moieties of an enyne substrate is a key feature of the catalytic cycle.

The following table summarizes the general roles of different metal centers and ligand classes in catalytic reactions relevant to the functional groups present in this compound and its derivatives.

| Metal Center | Typical Ligands | Common Reactions | Role in Controlling Selectivity and Rate |

| Palladium (Pd) | Phosphines (e.g., PPh₃, BINAP), N-Heterocyclic Carbenes (NHCs) | Cross-coupling (e.g., Suzuki, Heck), Allylic Alkylation | Ligand sterics and electronics influence the rate of oxidative addition and reductive elimination, and can induce asymmetry in the product. |

| Rhodium (Rh) | Phosphines (e.g., PPh₃, dppe), Chiral di-phosphines | Cycloisomerization, Hydroformylation, Hydrogenation | The bite angle and chirality of diphosphine ligands are crucial for controlling enantioselectivity in asymmetric transformations. |

| Ruthenium (Ru) | N-Heterocyclic Carbenes (NHCs), Phosphines | Olefin Metathesis (RCM, ROMP) | The nature of the carbene and phosphine ligands dictates catalyst stability, activity, and selectivity in metathesis reactions. |

| Gold (Au) | Phosphines, N-Heterocyclic Carbenes (NHCs) | Enyne Cycloisomerization, Hydroamination | Gold's high π-acidity allows for the activation of alkynes towards nucleophilic attack, with ligands modulating the reactivity and stability of the catalyst. |

Mechanistic Aspects of Cycloisomerization Reactions

Cycloisomerization reactions, particularly of enynes, represent a powerful, atom-economical method for the construction of cyclic and bicyclic systems. Derivatives of this compound can be elaborated into enyne substrates suitable for such transformations. Rhodium and gold catalysts are prominent in mediating these reactions, albeit through different mechanistic pathways.

In a typical rhodium-catalyzed [2+2+2] or [4+2] cycloisomerization, the reaction is initiated by the coordination of the rhodium(I) pre-catalyst to the enyne substrate. This is followed by oxidative cyclization to form a rhodacyclopentene or rhodacycloheptene intermediate. Subsequent reductive elimination then furnishes the final carbocyclic product and regenerates the active rhodium(I) catalyst. The regioselectivity of this process is often governed by the substitution pattern on the enyne and the electronic properties of the ligands.

Gold-catalyzed cycloisomerizations, on the other hand, typically proceed through a mechanism involving the activation of the alkyne by the π-acidic gold catalyst. This renders the alkyne susceptible to intramolecular nucleophilic attack by the tethered alkene. The resulting carbocationic intermediate can then undergo a variety of rearrangements and cyclization cascades to yield complex polycyclic structures. The selectivity in these reactions is highly dependent on the nature of the substrate and the specific gold catalyst and ligands employed.

Ring Transformations and Cyclizations

The cyclic and functionalized nature of this compound makes it an attractive starting material for the synthesis of more complex ring systems through various ring transformation and cyclization strategies.

Ring-Opening and Ring-Closing Metathesis (RCM) Studies

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of carbocyclic and heterocyclic rings. Diene substrates derived from this compound can undergo intramolecular RCM to construct bicyclic or more complex polycyclic frameworks. The reaction is typically catalyzed by ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts.

The general mechanism for RCM involves the formation of a ruthenacyclobutane intermediate through a [2+2] cycloaddition between the ruthenium alkylidene catalyst and one of the terminal alkenes of the diene substrate. A subsequent retro-[2+2] cycloaddition releases a volatile alkene (often ethylene) and generates a new ruthenium alkylidene, which then reacts intramolecularly with the second alkene of the diene. This sequence of [2+2] cycloaddition and retro-[2+2] cycloaddition steps continues, ultimately leading to the formation of the cyclic product and regeneration of the active catalyst.

The efficiency and stereoselectivity of RCM can be influenced by several factors, including the length and flexibility of the tether connecting the two alkenes, the substitution pattern of the alkenes, and the choice of catalyst and reaction conditions. For substrates derived from this compound, the inherent stereochemistry of the cyclopentene ring can be used to direct the stereochemical outcome of the newly formed ring in the RCM reaction.

The following table provides a hypothetical overview of how different diene substrates derived from this compound might behave in RCM reactions, highlighting the expected products and the influence of substrate structure.

| Diene Substrate derived from this compound | Catalyst | Expected RCM Product | Key Observations |

| O-Allyl-2-methylcyclopent-2-en-1-ol | Grubbs 2nd Generation | Fused oxabicyclic system | Formation of a five- or six-membered ether ring fused to the cyclopentane (B165970) core. |

| C-Diallyl derivative at the 4-position | Hoveyda-Grubbs 2nd Generation | Spirocyclic system | Construction of a new carbocycle spiro-fused to the cyclopentane ring. |

| Diene with a longer, flexible tether | Grubbs 1st Generation | Larger fused ring system | Potential for the formation of medium-sized rings, though this can be challenging due to entropic factors. |

Intramolecular Cyclization Cascades and Annulation Reactions

Derivatives of this compound are well-suited as precursors for intramolecular cyclization cascades and annulation reactions, which allow for the rapid construction of polycyclic systems in a single step. These reactions can be initiated by a variety of methods, including radical, cationic, or transition metal-mediated pathways.

For example, an appropriately functionalized derivative of this compound could be designed to undergo a tandem radical cyclization. Initiation of a radical at a suitable position on a side chain could lead to a cascade of cyclizations, with the stereochemistry of the cyclopentene ring influencing the facial selectivity of the subsequent ring closures.

Similarly, intramolecular annulation reactions, such as the intramolecular Heck reaction, can be employed to construct new rings fused to the cyclopentane core. In such a reaction, a derivative of this compound bearing an aryl or vinyl halide tethered to the ring could undergo palladium-catalyzed intramolecular cyclization to form a bicyclic or polycyclic system. The regioselectivity of the alkene insertion and the subsequent β-hydride elimination are key steps that determine the structure of the final product.

The design of the substrate is paramount in these cascade and annulation reactions, as the length and nature of the tether, as well as the positioning of the reactive functional groups, will dictate the feasibility and outcome of the cyclization.

Theoretical and Computational Chemistry Studies of 2 Methylcyclopent 2 En 1 Ol

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of 2-methylcyclopent-2-en-1-ol would involve the application of quantum chemical methods to elucidate the distribution of electrons within the molecule. Key areas of investigation would include the nature of the covalent bonds, the influence of the methyl and hydroxyl substituents on the electron density of the cyclopentene (B43876) ring, and the characteristics of the π-system in the carbon-carbon double bond.

Computational techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) would be instrumental in characterizing the bonding interactions. These methods could provide quantitative data on bond orders, atomic charges, and the extent of electron delocalization. Of particular interest would be the examination of potential intramolecular hydrogen bonding between the hydroxyl group and the π-electrons of the double bond, a phenomenon observed in the parent compound, 2-cyclopenten-1-ol.

Reaction Energetics and Transition State Geometries

Computational studies are crucial for understanding the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction enthalpies, activation energies, and reaction rates.

For instance, the oxidation of the secondary alcohol to the corresponding ketone, 2-methylcyclopent-2-en-1-one, or the dehydration to form methylcyclopentadiene isomers, would be prime candidates for such investigations. The identification and characterization of the transition state geometries for these transformations would provide invaluable insights into the reaction mechanisms at a molecular level. High-level theoretical methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods, would be employed to accurately model these energetic landscapes.

Conformational Analysis and Dynamics of the Cyclopentenol (B8032323) Ring

The five-membered ring of this compound is not planar and can adopt various conformations. A comprehensive conformational analysis would aim to identify the stable conformers and the energy barriers for their interconversion. This is typically achieved by performing a systematic scan of the potential energy surface along the relevant dihedral angles of the ring.

The dynamics of the cyclopentenol ring, including ring-puckering and the internal rotation of the hydroxyl and methyl groups, could be investigated using molecular dynamics (MD) simulations or by solving the rovibrational Schrödinger equation. Understanding the conformational preferences is essential as it can significantly influence the reactivity and spectroscopic properties of the molecule. For the related molecule 2-cyclopenten-1-ol, computational studies have revealed the existence of multiple stable conformers, with the lowest energy form being stabilized by an intramolecular π-type hydrogen bond. A similar phenomenon would be a key point of investigation for the methylated analogue.

Computational Prediction and Validation of Spectroscopic Properties

Theoretical chemistry provides powerful tools for the prediction of various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, this would involve the calculation of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

The prediction of vibrational frequencies in the IR spectrum can aid in the assignment of experimental bands to specific molecular motions. Similarly, the calculation of NMR chemical shifts and coupling constants can assist in the structural elucidation of the molecule. Time-dependent DFT (TD-DFT) calculations could be used to predict the electronic transitions responsible for UV-Vis absorption. The accuracy of these predictions is highly dependent on the chosen theoretical method and basis set.

Quantum Chemical Insights into Reaction Mechanisms and Selectivity

Beyond energetics, quantum chemical calculations can offer profound insights into the intricate details of reaction mechanisms. For reactions involving this compound, this could include the elucidation of stereoselectivity and regioselectivity. For example, in an epoxidation reaction of the double bond, computational modeling could predict whether the epoxide will form preferentially on the same side as the hydroxyl group (syn) or on the opposite side (anti).

By analyzing the electronic properties of the reactants and transition states, such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, it is possible to rationalize and predict the observed selectivity. These insights are invaluable for the design of new synthetic strategies and for a deeper understanding of chemical reactivity.

Applications of 2 Methylcyclopent 2 En 1 Ol As a Strategic Building Block in Complex Molecular Synthesis

Precursor in Natural Product Total Synthesis

The cyclopentane (B165970) ring is a common motif in a wide array of natural products, many of which exhibit significant biological activity. While direct applications of 2-Methylcyclopent-2-en-1-ol in total synthesis are not extensively documented, its structural framework is closely related to key intermediates used in the synthesis of complex natural molecules. The corresponding ketone, 2-methylcyclopent-2-en-1-one, is a widely utilized starting material, and the alcohol can be seen as its direct precursor or a derivative thereof, offering alternative synthetic strategies.

Terpenoid and Sesquiterpenoid Framework Construction

Terpenoids and sesquiterpenoids represent a large and diverse class of natural products, many of which are built upon cyclopentane or cyclopentenone frameworks. encyclopedia.pub The structural core of this compound is an essential component for the synthesis of various sesquiterpene lactones, which are characterized by a fused α-methylene-γ-lactone ring to a carbocyclic core. encyclopedia.pub Although specific examples detailing the direct use of this compound are scarce in prominent literature, its potential as a starting material for these frameworks is significant. Synthetic strategies often involve the elaboration of cyclopentenone precursors, which can be readily derived from this compound via oxidation. columbia.edu

Synthesis of Complex Bioactive Scaffolds

The cyclopentenone unit, readily accessible from this compound, is a powerful synthon for creating a variety of bioactive target molecules. researchgate.net This is due to the diverse chemical modifications possible at the enone structural motif. These scaffolds are central to the structure of prostaglandins (B1171923), which possess potent anti-inflammatory, antineoplastic, and antiviral activities. researchgate.net The synthesis of these complex molecules often relies on the strategic functionalization of cyclopentane-based building blocks.

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the hydroxyl-bearing carbon makes this compound a valuable chiral building block for asymmetric synthesis. The enantiomerically pure forms, (R)- and (S)-2-Methylcyclopent-2-en-1-ol, serve as versatile starting materials for the synthesis of optically active complex molecules.

The resolution of racemic this compound can be achieved through various methods, including enzymatic kinetic resolution. mdpi.com This biocatalytic approach offers a green and efficient route to access both enantiomers with high optical purity. nih.goventrechem.comspringernature.com These chiral synthons can then be employed in a variety of stereoselective transformations. For instance, the allylic alcohol functionality can direct epoxidation or cyclopropanation reactions, while the double bond can undergo stereocontrolled additions.

| Chiral Form | CAS Number | Key Applications in Asymmetric Synthesis |

| (R)-2-Methylcyclopent-2-en-1-ol | 201420-93-1 | Precursor for enantiomerically pure cyclopentane derivatives. |

| (S)-2-Methylcyclopent-2-en-1-ol | Not readily available | Starting material for the synthesis of opposite enantiomers of target molecules. |

Intermediate in Pharmaceutical Research and Agrochemical Synthesis

While specific, publicly documented examples of this compound as a direct intermediate in the synthesis of commercial pharmaceuticals or agrochemicals are limited, its structural motif is present in many biologically active molecules. The cyclopentane ring is a core structure in a number of drugs and agrochemicals. For example, certain prostaglandins and their analogues, which have significant therapeutic applications, are based on a functionalized cyclopentane ring. chemrxiv.orgrsc.org

The synthesis of these molecules often involves multi-step sequences where a cyclopentenoid building block is elaborated. Given the straightforward conversion of this compound to its corresponding ketone and other derivatives, it represents a potential early-stage intermediate in the research and development of new therapeutic and agrochemical agents. Patents related to the synthesis of cyclopentenone derivatives suggest the industrial relevance of this class of compounds. google.comgoogle.com

Role in Research towards Novel Materials and Polymer Precursors

The application of this compound in the field of materials science and polymer chemistry is an area of nascent research. The presence of a polymerizable alkene functionality and a reactive hydroxyl group suggests its potential as a monomer or a precursor for the synthesis of novel polymers. The hydroxyl group can be used for esterification or etherification to introduce various functionalities, while the double bond can participate in addition polymerization or ring-opening metathesis polymerization (ROMP).

Research in this area could lead to the development of new polymers with unique properties, such as specific thermal or mechanical characteristics, biodegradability, or tailored surface properties. The chiral nature of this compound could also be exploited to create stereoregular polymers with interesting chiroptical properties. However, at present, there is a lack of specific studies in the scientific literature detailing such applications.

Advanced Analytical Methodologies for Research Characterization of 2 Methylcyclopent 2 En 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural and Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of 2-methylcyclopent-2-en-1-ol. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) techniques are required for a definitive assignment and to probe through-space interactions.

2D NMR Methods (COSY, NOESY, HMQC, HMBC)

Two-dimensional NMR experiments are fundamental for establishing the connectivity of atoms within the this compound molecule. By correlating signals across two frequency dimensions, these techniques resolve spectral overlap and reveal intricate structural details. wikipedia.orgprinceton.edu

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY would show correlations between the methine proton at C1 (H1) and the adjacent methylene protons at C5 (H5a, H5b). It would also reveal couplings between the olefinic proton at C3 (H3) and the methylene protons at C4 (H4a, H4b), as well as between the protons of the C4 and C5 methylene groups. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is critical for determining the stereochemistry of the molecule. For instance, correlations between the methyl group protons (at C2) and the methine proton (H1) or the olefinic proton (H3) would provide insights into the molecule's preferred conformation.

Heteronuclear Single Quantum Coherence (HSQC): Formerly known as HMQC, this technique correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. youtube.comstudylib.net The HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking each proton signal to its corresponding carbon signal. This allows for the unambiguous assignment of carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. youtube.com This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. For this compound, HMBC would show correlations from the methyl protons to the olefinic carbons C2 and C3, and to the carbinol carbon C1. The methine proton H1 would show correlations to C2, C3, and C5.

Table 1: Expected 2D NMR Correlations for this compound

| Proton (¹H) | COSY (¹H) Correlations | NOESY (¹H) Correlations (Selected) | HSQC (¹³C) Correlation | HMBC (¹³C) Correlations (Selected) |

|---|---|---|---|---|

| H1 (CH-OH) | H5a, H5b, OH | H5a, H5b, Methyl Protons | C1 | C2, C3, C5 |

| Methyl Protons (CH₃) | H3 | H1, H3 | Methyl Carbon | C1, C2, C3 |

| H3 (=CH) | Methyl Protons, H4a, H4b | Methyl Protons, H4a, H4b | C3 | C1, C2, C4, C5 |

| H4a, H4b (CH₂) | H3, H5a, H5b | H3, H5a, H5b | C4 | C3, C5 |

| H5a, H5b (CH₂) | H1, H4a, H4b | H1, H4a, H4b | C5 | C1, C3, C4 |

Chiral NMR Spectroscopy for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is crucial in asymmetric synthesis. Chiral NMR spectroscopy provides a powerful method for this analysis without the need for physical separation of the enantiomers. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.net

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of this compound. The different spatial arrangements of these complexes in the magnetic field lead to separate, distinguishable signals for each enantiomer in the ¹H NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.

Chiral Derivatizing Agents (CDAs): In this approach, the racemic alcohol is reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a covalent mixture of diastereomers. researchgate.net These diastereomers have distinct NMR spectra, and like with CSAs, the integration of specific signals allows for the quantification of the enantiomeric excess. For this compound, the signals of the methine proton (H1) or the methyl group are often well-resolved and suitable for this analysis.

Advanced Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis

Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound. Advanced MS techniques are also employed to study its fragmentation pathways and analyze its presence in complex mixtures.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental formula of a compound. For this compound (C₆H₁₀O), the calculated exact mass is 98.07316 Da. nih.govnih.gov An HRMS measurement confirming this value provides strong evidence for the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) | Typical Adducts ([M+H]⁺, [M+Na]⁺) | Calculated m/z for Adducts |

|---|---|---|---|

| C₆H₁₀O | 98.07316 | [C₆H₁₁O]⁺ | 99.08099 |

| [C₆H₁₀ONa]⁺ | 121.06294 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the molecular ion or a protonated adduct of this compound is selected in the first stage of mass analysis, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage. encyclopedia.pub

The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, common fragmentation pathways would likely include:

Loss of water (H₂O): A characteristic fragmentation for alcohols, leading to a fragment ion at m/z 80.

Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z 83.

Ring-opening and subsequent fragmentations: Leading to a variety of smaller ions characteristic of the cyclopentene (B43876) ring structure.

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 99.08099 | 81.07043 | H₂O (18.01056) | [C₆H₉]⁺ (Methylcyclopentadienyl cation) |

| 99.08099 | 84.05751 | •CH₃ (15.02348) | [C₅H₈O]⁺ |

| 99.08099 | 71.04968 | CO (27.99491) | [C₅H₇]⁺ |

| 81.07043 | 67.05478 | CH₂ (14.01565) | [C₅H₇]⁺ |

Chiral Chromatographic Techniques for Enantiomeric Purity Assessment

Chiral chromatography is the most widely used method for the separation and quantification of enantiomers, providing a direct measure of enantiomeric purity. mdpi.com Both chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed for the analysis of this compound. gcms.cznih.gov

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. lcms.cz For chiral alcohols like this compound, common CSPs include those based on derivatized cyclodextrins for GC and polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) for HPLC. rsc.orgsigmaaldrich.com

The choice of the specific CSP and chromatographic conditions (mobile phase composition, temperature, flow rate) is critical for achieving baseline separation of the enantiomers. Once separated, the area under each peak is integrated, and the enantiomeric excess is calculated from the relative peak areas.

Table 4: Representative Chiral Chromatography Parameters for Enantiomeric Separation of Alcohols

| Technique | Typical Chiral Stationary Phase (CSP) | Typical Mobile Phase / Carrier Gas | Detection | Key Separation Parameters |

|---|---|---|---|---|

| Chiral GC | Derivatized β- or γ-cyclodextrins (e.g., Lipodex-E) | Helium or Hydrogen | Flame Ionization Detector (FID), MS | Temperature program, column length, carrier gas flow rate |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® series, Chiralcel® series) | Hexane (B92381)/Isopropanol, Hexane/Ethanol | UV-Vis, Refractive Index (RI) | Mobile phase composition (alkane/alcohol ratio), flow rate, temperature |

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly selective technique for the separation and identification of enantiomers of volatile compounds like this compound. sigmaaldrich.com The separation is achieved by utilizing a chiral stationary phase (CSP) within the GC column, which interacts differently with the two enantiomers, leading to different retention times.

Principle of Separation:

The most common CSPs for the separation of chiral alcohols are derivatized cyclodextrins. These cyclic oligosaccharides possess a chiral cavity, and their derivatives create a chiral environment that allows for stereospecific interactions with the enantiomers of the analyte. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation, result in the differential retention of the (R)- and (S)-enantiomers of this compound, enabling their separation.

Research Application to this compound:

In a typical research setting, the enantioselective analysis of this compound by chiral GC-MS would involve the following steps:

Sample Preparation: A solution of racemic or enantiomerically enriched this compound is prepared in a suitable volatile solvent.

Injection: A small volume of the sample is injected into the GC, where it is vaporized.

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium or hydrogen) through a capillary column coated with a chiral stationary phase. The choice of the specific cyclodextrin (B1172386) derivative (e.g., a permethylated beta-cyclodextrin) is crucial for achieving optimal separation.

Mass Spectrometric Detection: As the separated enantiomers elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides both qualitative (mass spectrum for identification) and quantitative (peak area for determining enantiomeric ratio) data.

Illustrative Data Table for Chiral GC-MS Parameters:

| Parameter | Typical Value/Condition |

| GC Column | Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a cyclodextrin-based CSP |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min) |

| Injector Temperature | 200-250 °C |

| Oven Temperature Program | Initial temperature of 50-70 °C, followed by a ramp of 2-5 °C/min to a final temperature of 180-220 °C |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-200 |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the enantioselective separation of this compound. chromatographyonline.comresearchgate.net It is particularly useful for both analytical-scale determination of enantiomeric purity and for preparative-scale isolation of individual enantiomers.

Principle of Separation:

Similar to chiral GC, chiral HPLC relies on a chiral stationary phase (CSP). For the separation of alcohols, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used. researchgate.net The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times.

Research Application to this compound:

The enantioseparation of this compound via chiral HPLC would typically be performed under normal-phase conditions. The methodology would involve:

Mobile Phase Preparation: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is prepared. The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.

Chromatographic System: An HPLC system equipped with a pump, injector, column oven, and a UV detector is used. The column is a commercially available chiral column packed with a polysaccharide-based CSP.

Analysis: The sample solution is injected into the HPLC system. The enantiomers are separated on the chiral column and detected by the UV detector as they elute.

Illustrative Data Table for Chiral HPLC Parameters:

The following table presents a hypothetical set of parameters for the chiral HPLC separation of this compound enantiomers.

| Parameter | Typical Value/Condition |

| HPLC Column | Polysaccharide-based chiral column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that are instrumental in determining the absolute configuration of chiral molecules in solution. biotools.usamericanlaboratory.com

Principle of CD and VCD:

CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, arising from electronic transitions. VCD, on the other hand, measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions. spectroscopyeurope.com For a chiral molecule, the CD and VCD spectra of its two enantiomers are mirror images of each other. By comparing the experimentally measured spectrum with a theoretically calculated spectrum for a known absolute configuration (e.g., the (R)-enantiomer), the absolute configuration of the sample can be unambiguously assigned. biotools.usschrodinger.com

Research Application to this compound:

To determine the absolute configuration of an enantiomer of this compound, the following steps would be undertaken:

Experimental Measurement: The VCD spectrum of a solution of the purified enantiomer in a suitable solvent (e.g., deuterated chloroform) is recorded.

Computational Modeling: Quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectrum for one of the enantiomers (e.g., (R)-2-Methylcyclopent-2-en-1-ol).

Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer. If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.

Illustrative Data Table for VCD Analysis:

This table outlines the key aspects of a VCD analysis for determining the absolute configuration of this compound.

| Aspect | Description |

| Instrumentation | VCD Spectrometer (FTIR-based) |

| Sample Preparation | Solution of the enantiomer in an appropriate IR-transparent solvent (e.g., CDCl₃) |

| Spectral Region | Mid-IR region (e.g., 800-1800 cm⁻¹) |

| Computational Method | Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)) |

| Basis of Assignment | Correlation between the experimental VCD spectrum and the DFT-calculated spectrum for a known enantiomer |

X-ray Crystallography for Definitive Solid-State Structural Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.gov

Principle of X-ray Crystallography:

This technique involves irradiating a single crystal of a compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions, bond lengths, bond angles, and absolute stereochemistry can be determined with high precision.

Research Application to this compound:

To obtain the crystal structure of this compound, it is often necessary to first prepare a suitable crystalline derivative, as the parent alcohol may be a liquid or may not readily form high-quality crystals. A common strategy is to derivatize the hydroxyl group with a reagent that introduces a heavy atom and/or promotes crystallization. For example, esterification with a substituted benzoic acid could be employed.

The process would involve:

Derivatization: Reaction of an enantiomerically pure sample of this compound with a suitable carboxylic acid or acyl halide to form a crystalline ester.

Crystallization: Growing single crystals of the derivative suitable for X-ray diffraction.

Data Collection and Structure Solution: Mounting a crystal on a diffractometer and collecting the diffraction data. The data is then processed to solve and refine the crystal structure. The presence of a known chiral center or a heavy atom allows for the determination of the absolute configuration of the entire molecule.

Illustrative Data Table for X-ray Crystallography:

The following table summarizes the key information that would be obtained from a successful X-ray crystallographic analysis of a derivative of this compound.

| Parameter | Information Provided |

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | e.g., P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Atomic Coordinates | x, y, z for each non-hydrogen atom |

| Bond Lengths and Angles | Precise measurements of all intramolecular distances and angles |

| Torsion Angles | Conformation of the cyclopentene ring and substituent groups |

| Absolute Structure Parameter | Flack parameter, used to confirm the absolute configuration |

Future Perspectives and Emerging Research Directions for 2 Methylcyclopent 2 En 1 Ol

Development of Sustainable and Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce environmental impact and improve economic viability. For the synthesis of 2-Methylcyclopent-2-en-1-ol, future research will likely focus on moving away from traditional methods that may rely on stoichiometric reagents and volatile organic solvents.

One promising area is the adoption of mechanochemistry , where mechanical force is used to drive chemical reactions, often in the absence of a solvent or with minimal solvent use. This approach has been successfully applied to the allylation of aldehydes and ketones, key steps in the synthesis of related alcohol compounds. nih.gov The use of recyclable catalysts and greener solvents, such as ethanol, in molybdenum-catalyzed allylic aminations of tertiary allylic carbonates, also points towards more sustainable synthetic strategies that could be adapted for this compound. researcher.lifeorganic-chemistry.org

Furthermore, the origin of the starting materials is a critical aspect of sustainability. Research into the conversion of biomass into valuable chemical intermediates is a burgeoning field. While direct synthesis of this compound from biomass has not been extensively reported, related compounds like 3-methyl-2-cyclopentenone have been synthesized from biomass-derived 2,5-hexanedione. This suggests the potential for developing biocatalytic or chemocatalytic routes from renewable feedstocks to precursors of this compound.

| Parameter | Traditional Synthesis (Illustrative) | Future Sustainable Approach (Projected) |

| Starting Materials | Petroleum-based | Biomass-derived |

| Solvents | Dichloromethane, Diethyl ether | Ethanol, Water, or solvent-free (Mechanochemistry) |

| Catalysts | Stoichiometric reagents | Recyclable metal catalysts, Biocatalysts |

| Energy Input | Conventional heating | Mechanical energy, Lower temperatures |

| Waste Generation | Significant solvent and reagent waste | Minimized waste, Recyclable byproducts |

Integration into Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of this compound, particularly if it involves hazardous reagents or highly exothermic steps, is a prime candidate for adaptation to flow processes.

A key synthetic route to this compound is the reduction of 2-methyl-2-cyclopenten-1-one (B72799) or the addition of a methyl group to cyclopentenone via a Grignard reaction. Grignard reactions are notoriously exothermic and sensitive to air and moisture, making their large-scale batch production challenging. chemicalindustryjournal.co.uk The use of continuous flow reactors for Grignard reagent formation and subsequent reactions has been shown to significantly improve safety and control. chemicalindustryjournal.co.ukaiche.orgvapourtec.comacs.orgrsc.org This approach allows for precise temperature control, rapid mixing, and a smaller reactor volume, which mitigates the risks associated with thermal runaways. rsc.org

The integration of the synthesis of this compound into a continuous manufacturing process would involve the sequential coupling of reaction, separation, and purification steps in a closed system. This not only enhances safety and efficiency but also allows for real-time monitoring and optimization of reaction parameters.

Application of Chemoinformatics and Machine Learning for Reaction Optimization and Discovery

The convergence of chemistry with data science is revolutionizing how chemical reactions are developed and optimized. Chemoinformatics and machine learning (ML) are powerful tools that can be applied to predict reaction outcomes, optimize reaction conditions, and even discover new synthetic routes.